molecular formula C11H22O4S B14589551 Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate CAS No. 61546-43-8

Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate

Cat. No.: B14589551
CAS No.: 61546-43-8
M. Wt: 250.36 g/mol
InChI Key: ZZVBZIUPOZYAOI-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a sulfanyl group, which adds unique properties compared to other esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate typically involves the esterification of 3-mercaptopropanoic acid with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to other esters. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61546-43-8

Molecular Formula

C11H22O4S

Molecular Weight

250.36 g/mol

IUPAC Name

ethyl 3-(2,2-diethoxyethylsulfanyl)propanoate

InChI

InChI=1S/C11H22O4S/c1-4-13-10(12)7-8-16-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3

InChI Key

ZZVBZIUPOZYAOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSCCC(=O)OCC)OCC

Origin of Product

United States

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